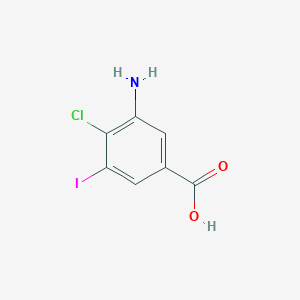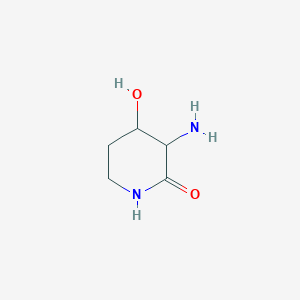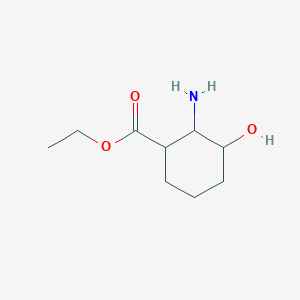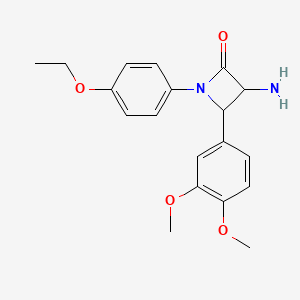
1-Boc-4-(1,3-benzodioxol-5-YL)-4-hydroxypiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-(1,3-benzodioxol-5-YL)-4-hydroxypiperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a 1,3-benzodioxole moiety
Méthodes De Préparation
The synthesis of 1-Boc-4-(1,3-benzodioxol-5-YL)-4-hydroxypiperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the 1,3-Benzodioxole Moiety: This step involves the coupling of the benzodioxole moiety to the piperidine ring, which can be achieved through various coupling reactions.
Hydroxylation: The hydroxyl group is introduced through selective oxidation or substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
1-Boc-4-(1,3-benzodioxol-5-YL)-4-hydroxypiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group or to modify the benzodioxole moiety.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The benzodioxole moiety can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., PCC, DMP), reducing agents (e.g., LiAlH4, NaBH4), and coupling reagents (e.g., EDC, DCC).
Applications De Recherche Scientifique
1-Boc-4-(1,3-benzodioxol-5-YL)-4-hydroxypiperidine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the biological activity of piperidine derivatives.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Boc-4-(1,3-benzodioxol-5-YL)-4-hydroxypiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with target molecules.
Comparaison Avec Des Composés Similaires
1-Boc-4-(1,3-benzodioxol-5-YL)-4-hydroxypiperidine can be compared with other similar compounds, such as:
1-Boc-4-(1,3-benzodioxol-5-YL)-4-aminopiperidine: This compound has an amino group instead of a hydroxyl group, which can lead to different reactivity and biological activity.
1-Boc-4-(1,3-benzodioxol-5-YL)-4-methoxypiperidine: The methoxy group can influence the compound’s solubility and reactivity.
1-Boc-4-(1,3-benzodioxol-5-YL)-4-chloropiperidine: The chloro group can participate in different substitution reactions compared to the hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for various synthetic and biological applications.
Propriétés
Numéro CAS |
870452-17-8 |
|---|---|
Formule moléculaire |
C17H23NO5 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
tert-butyl 4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(19)18-8-6-17(20,7-9-18)12-4-5-13-14(10-12)22-11-21-13/h4-5,10,20H,6-9,11H2,1-3H3 |
Clé InChI |
SQMBHEZGCDUZKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC3=C(C=C2)OCO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (5S)-2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14789048.png)




![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14789075.png)
![2-amino-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14789077.png)


![4-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B14789107.png)
![2-[4-Chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14789108.png)
![3,27-Bis(2-decyltetradecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B14789109.png)
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14789116.png)
